molecular formula C14H17FN2O B8577008 2-[Bis(cyclopropylmethyl)amino]-6-fluoropyridine-3-carbaldehyde CAS No. 920494-66-2

2-[Bis(cyclopropylmethyl)amino]-6-fluoropyridine-3-carbaldehyde

Cat. No. B8577008
M. Wt: 248.30 g/mol
InChI Key: CGCPYORGTQSVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604055B2

Procedure details

To sodium hydroxide (33.6 mg, 0.8 mmol) stirred in water (2 mL) was added (3-{[(3,5-bis-trifluoromethyl-benzyl)-(1H-tetrazol-5-yl)-amino]-methyl}-6-fluoro-pyridine-2-yl)-bis-cyclopropylmethyl-amine (222 mg, 0.4 mmol) in dichloromethane (5 mL). After stirring for 15 minutes, dimethyl sulfate (0.05 mL, 0.44 mmol) and tetrabutylammonium bromide (7.5 mg, 0.0176 mmol) was added and the solution was left to stir at room temperature for 1 hour. The solution was extracted with dichloromethane (2×15 mL). The combined organic layers were washed with water and brine, dried over sodium sulfate, filtered and then concentrated under vacuum to give an orange oily product. Purification by silica gel chromatography and eluting with 30% ethyl acetate in hexanes afforded the title compound as an orange oil (124.6 mg, yield: 56%).
Quantity
33.6 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
(3-{[(3,5-bis-trifluoromethyl-benzyl)-(1H-tetrazol-5-yl)-amino]-methyl}-6-fluoro-pyridine-2-yl)-bis-cyclopropylmethyl-amine
Quantity
222 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Quantity
7.5 mg
Type
catalyst
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN([CH2:15][C:16]1[C:17]([N:23]([CH2:28][CH:29]2[CH2:31][CH2:30]2)[CH2:24][CH:25]2[CH2:27][CH2:26]2)=[N:18][C:19]([F:22])=[CH:20][CH:21]=1)C1NN=NN=1.S(OC)(OC)(=O)=[O:42]>O.ClCCl.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH:25]1([CH2:24][N:23]([CH2:28][CH:29]2[CH2:31][CH2:30]2)[C:17]2[C:16]([CH:15]=[O:42])=[CH:21][CH:20]=[C:19]([F:22])[N:18]=2)[CH2:27][CH2:26]1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
33.6 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
(3-{[(3,5-bis-trifluoromethyl-benzyl)-(1H-tetrazol-5-yl)-amino]-methyl}-6-fluoro-pyridine-2-yl)-bis-cyclopropylmethyl-amine
Quantity
222 mg
Type
reactant
Smiles
FC(C=1C=C(CN(C2=NN=NN2)CC=2C(=NC(=CC2)F)N(CC2CC2)CC2CC2)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.05 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
7.5 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution was left
STIRRING
Type
STIRRING
Details
to stir at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichloromethane (2×15 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give an orange oily product
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography
WASH
Type
WASH
Details
eluting with 30% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CC1)CN(C1=NC(=CC=C1C=O)F)CC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 124.6 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 125.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.